molecular formula C24H25N3O5 B4507375 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one

6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one

Cat. No.: B4507375
M. Wt: 435.5 g/mol
InChI Key: VTSASULZSFKJOP-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 3,4-dimethoxyphenyl substituent at the 6-position and a 2-phenylmorpholin-4-yl-acetyl group at the 2-position of the pyridazinone core. The 3,4-dimethoxyphenyl moiety is critical for enhancing binding affinity to enzymatic targets, while the morpholine ring contributes to improved solubility and pharmacokinetic properties . Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions under controlled conditions .

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-30-20-10-8-18(14-21(20)31-2)19-9-11-23(28)27(25-19)16-24(29)26-12-13-32-22(15-26)17-6-4-3-5-7-17/h3-11,14,22H,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSASULZSFKJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCOC(C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. Common starting materials include 3,4-dimethoxybenzaldehyde, phenylmorpholine, and pyridazine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one can be contextualized against related pyridazinone derivatives, as outlined below:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Pharmacological Target / Activity Key Findings References
Target Compound Pyridazin-3(2H)-one 6-(3,4-dimethoxyphenyl); 2-(2-phenylmorpholin-4-yl-acetyl) PDE inhibition, antitrypsin activity Demonstrated >99% purity and moderate yield (11%); morpholine enhances solubility; 3,4-dimethoxy group improves target binding .
6-(4-Morpholinyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one Pyridazin-3(2H)-one 6-morpholinyl; 2-(4-(4-fluorophenyl)piperazin-1-yl-acetyl) Serotonin/dopamine receptor modulation Fluorophenyl-piperazine moiety enhances CNS penetration; lower PDE selectivity compared to target compound .
6-(3-Methoxybenzyl)-4-methylpyridazin-3(2H)-one (11a) Pyridazin-3(2H)-one 6-(3-methoxybenzyl); 4-methyl Formyl peptide receptor (FPR) agonism Simplified substituents reduce metabolic stability; IC₅₀ = 0.8 μM for FPR activation .
6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one Pyridazin-3(2H)-one 6-(2-fluoro-4-methoxyphenyl) Anticancer screening Fluorine substitution improves lipophilicity but reduces water solubility; moderate cytotoxicity (IC₅₀ = 12 μM) .
6-(3,4-Dimethoxyphenyl)-2-(piperidin-4-yl)pyridazin-3(2H)-one (50) Pyridazin-3(2H)-one 6-(3,4-dimethoxyphenyl); 2-piperidin-4-yl PDE inhibition Piperidine substituent lowers potency (IC₅₀ = 1.2 μM) compared to morpholine analog (IC₅₀ = 0.6 μM) .
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenylpyridazin-3(2H)-one Pyridazin-3(2H)-one 6-phenyl; 2-(4-(4-fluorophenyl)piperazin-1-yl-acetyl) Antipsychotic activity High dopamine D2 receptor affinity (Ki = 4 nM) but limited PDE activity; phenyl group reduces metabolic stability .

Key Structural Insights

Substituent Position and Activity: The 6-(3,4-dimethoxyphenyl) group in the target compound provides superior binding to PDE enzymes compared to analogs with mono-methoxy or halogenated phenyl groups (e.g., 6-(2-fluoro-4-methoxyphenyl)) . Replacement of the morpholine ring with piperidine (as in compound 50) reduces potency, likely due to decreased hydrogen-bonding capacity .

Pharmacokinetic Properties :

  • Morpholine-containing derivatives exhibit enhanced solubility compared to piperazine or piperidine analogs, as seen in the target compound vs. compound 50 .
  • Fluorine substitution (e.g., in 6-(2-fluoro-4-methoxyphenyl)) increases membrane permeability but introduces metabolic instability .

Synthetic Accessibility :

  • The target compound’s synthesis (yield: 11%) is less efficient than simpler analogs like 11a (yield: 65–80%), highlighting challenges in introducing bulky substituents .

Contradictions and Limitations

  • While morpholine improves solubility, it may limit blood-brain barrier penetration compared to piperazine analogs (e.g., compound in ) .

Biological Activity

6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyridazine core, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The structural components of this compound suggest that it may interact with various biological targets, making it a candidate for further research.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

Component Description
Pyridazine Ring A six-membered ring containing two nitrogen atoms.
3,4-Dimethoxyphenyl Group A phenyl group substituted with two methoxy groups.
Morpholine Derivative Contains a morpholine ring which enhances bioactivity.
Ketone Functionality The presence of a keto group may contribute to reactivity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The following mechanisms are proposed:

  • Enzyme Inhibition : The morpholine moiety may facilitate binding to enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound could act as an antagonist or agonist at various receptors, influencing signaling pathways.
  • Antioxidant Activity : The methoxy groups may provide antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways.

Anti-inflammatory Properties

Research has shown that pyridazine derivatives can possess anti-inflammatory effects:

  • Cytokine Inhibition : Compounds were found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy:

  • Bacterial Inhibition : Preliminary tests indicated activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Case Studies

  • Study on Anticancer Efficacy : A study involving a series of pyridazine derivatives demonstrated that modifications in the substituent groups significantly affected their potency against cancer cell lines. The presence of the morpholine ring was crucial for enhancing cytotoxicity.
  • Anti-inflammatory Mechanism Exploration : Another research project focused on the anti-inflammatory effects of similar compounds, revealing that they could significantly reduce inflammation in animal models by modulating NF-kB signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one

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